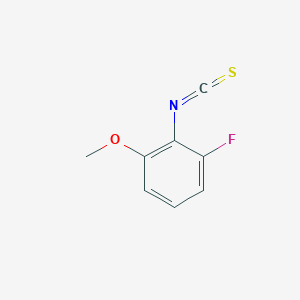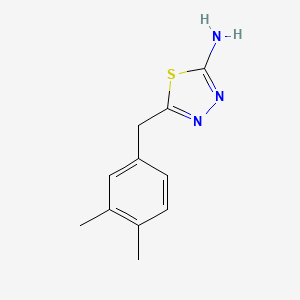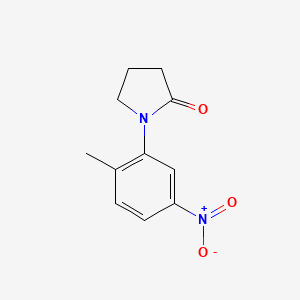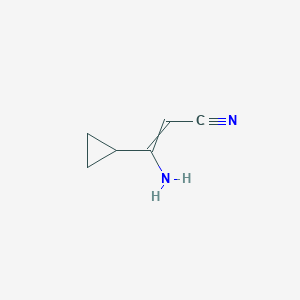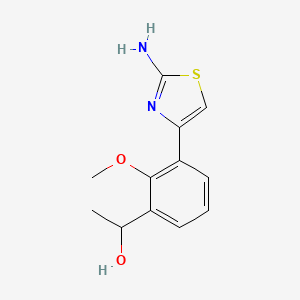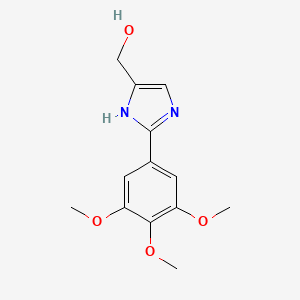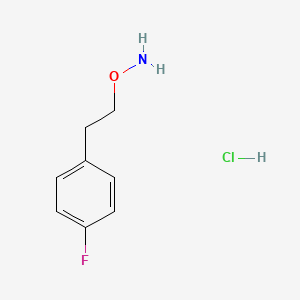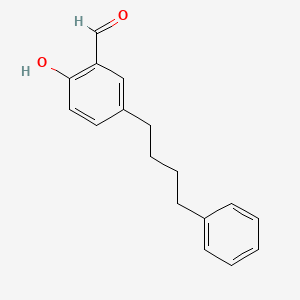
2-Hydroxy-5-(4-phenylbutyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(4-phenylbutyl)benzaldehyde is an organic compound with the molecular formula C17H18O2 It is a derivative of benzaldehyde, featuring a hydroxy group at the second position and a phenylbutyl group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4-phenylbutyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with 4-phenylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(4-phenylbutyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-Hydroxy-5-(4-phenylbutyl)benzoic acid.
Reduction: 2-Hydroxy-5-(4-phenylbutyl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(4-phenylbutyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(4-phenylbutyl)benzaldehyde involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins. These interactions can disrupt cellular processes and lead to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-(4-hydroxybenzyl)benzaldehyde: Known for its antitubercular activity.
2-Hydroxy-5-methoxybenzaldehyde: Used in the synthesis of various organic compounds.
Uniqueness
2-Hydroxy-5-(4-phenylbutyl)benzaldehyde is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C17H18O2 |
|---|---|
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2-hydroxy-5-(4-phenylbutyl)benzaldehyde |
InChI |
InChI=1S/C17H18O2/c18-13-16-12-15(10-11-17(16)19)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13,19H,4-5,8-9H2 |
Clave InChI |
LYGSCTYOBIUXFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCC2=CC(=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


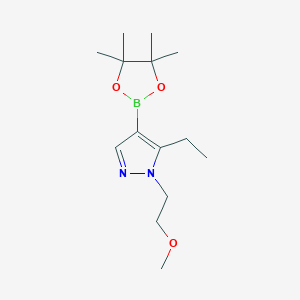
![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
